molecular formula C20H18N4O2 B2758571 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide CAS No. 1207015-82-4

3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide

Cat. No. B2758571
CAS RN: 1207015-82-4
M. Wt: 346.39
InChI Key: GAMMWTFOODJKND-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazoles, thiazoles, and fused thiazoles, which have been reported to possess many biological activities . It’s part of a class of compounds that have shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR) .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction leads to the formation of a variety of thiazolyl-pyrazole derivatives . Synthetic modifications of the pyrimido [5,4-b]indole scaffold at the carboxamide, N-3, and N-5 positions revealed differential TLR4 dependent production of NFκB and type I interferon associated cytokines .


Molecular Structure Analysis

The molecular structure of this compound is complex, and detailed crystallographic information and refinement data would be needed for a complete analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This leads to the formation of a variety of thiazolyl-pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer. For instance, a compound IVi, which is an indole derivative, has shown potent inhibitory activity against breast cancer cell T47D .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity. A series of novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as anti-HIV-1 .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties. They can neutralize free radicals, which can prevent or slow damage to cells caused by these radicals .

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity. They can inhibit the growth of or kill microorganisms, which can be helpful in treating infections .

Antitubercular Activity

Indole derivatives have been reported to possess antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity. They can help regulate blood sugar levels, which can be beneficial for people with diabetes .

Mechanism of Action

The mechanism of action of this compound involves its binding to the active site of the epidermal growth factor receptor kinase (EGFR) . It has been found to selectively stimulate Toll-like receptor 4 (TLR4) in human and mouse cells .

Future Directions

Future research could focus on further exploring the biological activities of this compound, particularly its anticancer potential . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-7-8-16-15(11-13)18-19(23-16)20(26)24(12-21-18)10-9-17(25)22-14-5-3-2-4-6-14/h2-8,11-12,23H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMMWTFOODJKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide

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